N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride
CAS No.: 1376042-30-6
Cat. No.: VC6569394
Molecular Formula: C14H19ClFN
Molecular Weight: 255.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1376042-30-6 |
|---|---|
| Molecular Formula | C14H19ClFN |
| Molecular Weight | 255.76 |
| IUPAC Name | N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H18FN.ClH/c15-13-4-2-1-3-12(13)9-16-14-8-10-5-6-11(14)7-10;/h1-4,10-11,14,16H,5-9H2;1H |
| Standard InChI Key | SSPXPNBJFYZYDN-UHFFFAOYSA-N |
| SMILES | C1CC2CC1CC2NCC3=CC=CC=C3F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride is a hydrochloride salt formed by the reaction of the free base amine with hydrochloric acid. The parent amine consists of a bicyclo[2.2.1]heptane framework—a norbornane derivative—substituted at the 2-position with an amine group. This amine is further functionalized with a 2-fluorobenzyl moiety via a methylene linker . The IUPAC name reflects this architecture: N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine;hydrochloride.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1376042-30-6 | |
| Molecular Formula | C₁₄H₁₉ClFN | |
| Molecular Weight | 255.76 g/mol | |
| SMILES | C1CC2CC1CC2NCC3=CC=CC=C3F.Cl | |
| InChIKey | SSPXPNBJFYZYDN-UHFFFAOYSA-N |
Structural and Stereochemical Considerations
The bicyclo[2.2.1]heptane system imposes significant steric constraints, potentially influencing the compound’s reactivity and interactions with biological targets. The norbornane core adopts a rigid boat-like conformation, while the 2-fluorobenzyl group introduces electronic effects due to the fluorine atom’s electronegativity . Computational models suggest three rotatable bonds in the structure, primarily associated with the benzyl and methylene groups .
Synthesis and Preparation
Synthetic Routes
The primary synthesis involves a two-step process:
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Alkylation of Bicyclo[2.2.1]heptan-2-amine: Reacting bicyclo[2.2.1]heptan-2-amine with 2-fluorobenzyl chloride in the presence of a base (e.g., potassium carbonate) yields the free base amine.
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Salt Formation: Treating the amine with hydrochloric acid in a polar solvent (e.g., ethanol) produces the hydrochloride salt.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Alkylation | 2-Fluorobenzyl chloride, K₂CO₃, DMF, 80°C | ~60–70% |
| Salt Formation | HCl (g), EtOH, 0°C | >90% |
| *Reported yields are approximate and vary by protocol. |
Purification and Characterization
The crude product is typically purified via recrystallization from ethanol or acetonitrile. Analytical methods include:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure, with characteristic signals for the norbornane protons (δ 1.2–2.5 ppm) and aromatic fluorine-coupled splitting .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 255.76 .
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain limited, but the hydrochloride salt is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in nonpolar solvents. The compound is stable under ambient conditions but may degrade upon prolonged exposure to moisture or light.
Computed Properties
PubChem-derived computational data provide insights into its physicochemical behavior:
Table 3: Computed Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 12.03 Ų | |
| LogP (Octanol-Water) | 3.2 (estimated) |
Pharmacological and Biological Activities
While direct studies on this compound are scarce, structural analogs suggest potential applications:
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Neuroactive Potential: Norbornane derivatives often exhibit affinity for neurotransmitter transporters (e.g., serotonin, dopamine).
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Antimicrobial Properties: Fluorinated aromatic amines may disrupt microbial cell membranes.
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